molecular formula C9H7ClN2O B14765453 4-Chloro-8-methoxy-1,7-naphthyridine

4-Chloro-8-methoxy-1,7-naphthyridine

Cat. No.: B14765453
M. Wt: 194.62 g/mol
InChI Key: PLESQHZWSKFJEY-UHFFFAOYSA-N
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Description

4-Chloro-8-methoxy-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-methoxy-1,7-naphthyridine can be achieved through various methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired naphthyridine in moderate to high yields.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed synthesis and multicomponent reactions are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-methoxy-1,7-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of substituted naphthyridines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-8-methoxy-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .

Comparison with Similar Compounds

4-Chloro-8-methoxy-1,7-naphthyridine can be compared with other similar compounds in the naphthyridine family, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

4-chloro-8-methoxy-1,7-naphthyridine

InChI

InChI=1S/C9H7ClN2O/c1-13-9-8-6(2-4-12-9)7(10)3-5-11-8/h2-5H,1H3

InChI Key

PLESQHZWSKFJEY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C(C=CN=C21)Cl

Origin of Product

United States

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